molecular formula C25H24N4O4S B14099015 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide

3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B14099015
M. Wt: 476.5 g/mol
InChI Key: QXZXMKLJMKXOQL-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method involves the condensation of 1,3-diketones with hydrazine, followed by subsequent reactions to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Compared to these compounds, 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H24N4O4S/c1-16-13-17(2)24(23(30)14-16)21-15-22(28-27-21)25(31)26-18-9-11-20(12-10-18)34(32,33)29(3)19-7-5-4-6-8-19/h4-15,30H,1-3H3,(H,26,31)(H,27,28)

InChI Key

QXZXMKLJMKXOQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C

Origin of Product

United States

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